3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl-
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Overview
Description
3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexene, featuring a carboxaldehyde group and two methyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein . This reaction yields a mixture of cis- and trans-isomers of the compound. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- often involves large-scale Diels-Alder reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing advanced catalysts and reaction conditions to maximize output. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: 3-Cyclohexene-1-carboxylic acid, 1,4-dimethyl-
Reduction: 3-Cyclohexene-1-methanol, 1,4-dimethyl-
Substitution: Various halogenated derivatives
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
- Cyclohexene-4-carboxaldehyde
- 1,2,3,6-Tetrahydrobenzaldehyde
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups at the 1 and 4 positions differentiate it from other cyclohexene derivatives, influencing its reactivity and applications .
Properties
IUPAC Name |
1,4-dimethylcyclohex-3-ene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8-3-5-9(2,7-10)6-4-8/h3,7H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDSAWQXAVLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452893 |
Source
|
Record name | 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-44-8 |
Source
|
Record name | 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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